Bismuth oxide (BiO2)

Descripción general

Descripción

Bismuth Oxide (BiO2) is an inorganic compound characterized by a unique crystalline structure and significant thermal stability . It exhibits two primary crystalline phases, the alpha (α) and the beta (β). The alpha phase is stable at room temperature . This relatively uncommon oxidation state gives BiO2 some unique characteristics that make it useful for several applications .

Synthesis Analysis

Bismuth oxide polymorphs (α and β phases) were synthesized using a post-calcination method using Bi2O2CO3 nanoflakes as an intermediate . The phase-selective synthesis of Bi2O3 is a complex process, and its phase transformation usually occurs in a wide temperature range .

Molecular Structure Analysis

Bismuth oxide has a complex system with four main polymorphs: α (monoclinic), β (tetragonal), γ (body-centered cubic), and δ (face-centered cubic), each one with unique physical properties . The room temperature α-phase has a monoclinic crystal structure .

Chemical Reactions Analysis

Bismuth (III) oxide reacts with a mixture of concentrated aqueous sodium hydroxide and bromine or aqueous potassium hydroxide and bromine to form sodium bismuthate or potassium bismuthate, respectively .

Physical And Chemical Properties Analysis

Bismuth oxide is a dark-brown solid at room temperature with a rutile-like crystal structure . It has a high refractive index, dielectric permittivity, and oxygen ionic conductivity, as well as a remarkable photoconductivity and photoluminescence response .

Aplicaciones Científicas De Investigación

Photocatalysis for Water Contamination Treatment : BiO2 demonstrates effective photocatalytic activity under visible light for degrading pollutants like methyl orange and malachite green in contaminated water. Its efficient performance is attributed to its response to visible light and the transport and separation of photogenerated electrons and holes (Su et al., 2018).

Environmental Remediation and Energy Production : BiO2−x, a variant of BiO2, is noted for its narrow band gap, high defect sites, and layered structure. It shows promise in applications like H2 production, organic pollutant degradation, and O2 activation. The synthesis of BiO2−x-based nanocomposites and doping with various elements enhances its photocatalytic activity (Li et al., 2020).

Electrochemical Analysis in Pharmaceuticals : BiO2 is utilized as a catalyst in the electrochemical analysis for determining heavy metal antibacterial agents in pharmaceuticals. The method involves voltammetric determination using a bismuth oxide-modified electrode, offering a sensitive detection approach for heavy metals (Alkhawaldeh, 2020).

Solid Oxide Fuel Cells : The study of the atomic, physical, and thermal properties of BiO2 has been essential for its application in solid oxide fuel cells, optoelectronics, and gas sensors. Modifications in these properties can enhance its usefulness in these applications (Trivedi et al., 2015).

Catalysis in Organic Reactions : BiO2 and its derivatives have been explored for catalytic applications, such as in allylic oxidation reactions using tert-butyl hydroperoxide, demonstrating the potential of bismuth-based catalysts in organic synthesis (Salvador & Silvestre, 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The current meta-analysis of data is the first of its kind and a step forward in analyzing the potential of BiO2-x and its derivatives quantitatively and extensively. It implies the future research directions that can be adopted for development of the improved techniques of preparing photocatalysts made up of BiO2-x and its derivatives .

Propiedades

IUPAC Name |

dibismuth;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIXMATWDRGMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

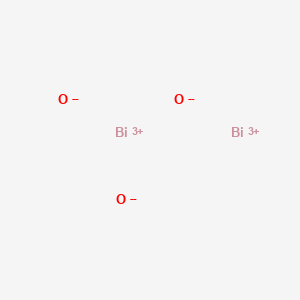

[O-2].[O-2].[O-2].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O3 | |

| Record name | bismuth(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1304-76-3 (Parent) | |

| Record name | Bismuth tetroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

465.959 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless solid; [Merck Index] Insoluble; [MSDSonline] | |

| Record name | Bismuth(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bismuth oxide (BiO2) | |

CAS RN |

12048-50-9, 12640-40-3, 1304-76-3 | |

| Record name | Bismuth tetroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012640403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6I4E79QF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)

![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)